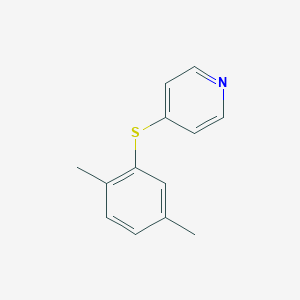
4-(2,5-Dimethylphenyl)sulfanylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Diméthylphényl)sulfanylpyridine est un composé organique de formule moléculaire C13H13NS. Il présente un cycle pyridine substitué par un groupe sulfanyl attaché à un groupe 2,5-diméthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(2,5-diméthylphényl)sulfanylpyridine implique généralement la réaction du 2,5-diméthylthiophénol avec un dérivé de la pyridine dans des conditions spécifiques. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui implique l'utilisation de catalyseurs au palladium pour faciliter la formation de la liaison carbone-soufre .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des processus catalytiques similaires à ceux utilisés en synthèse de laboratoire. L'extensibilité de ces méthodes dépendrait de la disponibilité des matières premières et de l'efficacité des systèmes catalytiques utilisés.
Analyse Des Réactions Chimiques
Types de réactions
4-(2,5-Diméthylphényl)sulfanylpyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier le cycle pyridine ou le groupe sulfanyl.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants sont souvent employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
4. Applications de la recherche scientifique
4-(2,5-Diméthylphényl)sulfanylpyridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux aux propriétés spécifiques, telles que les polymères ou les catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action de 4-(2,5-diméthylphényl)sulfanylpyridine n'est pas entièrement compris, mais on pense qu'il interagit avec des cibles et des voies moléculaires spécifiques. Le groupe sulfanyl peut jouer un rôle crucial dans son activité biologique en interagissant avec des enzymes ou des récepteurs. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes exacts impliqués .
Applications De Recherche Scientifique
4-(2,5-Dimethylphenyl)sulfanylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylphenyl)sulfanylpyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2,5-Diméthylphényl)thiopyridine
- 4-(2,5-Diméthylphényl)séléno-pyridine
- 4-(2,5-Diméthylphényl)telluro-pyridine
Comparaison
4-(2,5-Diméthylphényl)sulfanylpyridine est unique en raison de la présence du groupe sulfanyl, qui confère des propriétés chimiques et biologiques spécifiques. Comparé à ses analogues contenant du sélénium ou du tellure, le composé contenant du soufre peut présenter une réactivité et une activité biologique différentes en raison des effets électroniques et stériques distincts du soufre .
Propriétés
Numéro CAS |
646511-44-6 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
4-(2,5-dimethylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C13H13NS/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-9H,1-2H3 |
Clé InChI |
KBGFBIJVLVIURK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
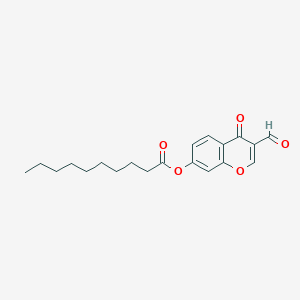
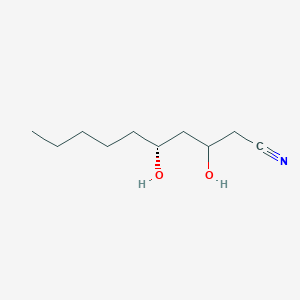

![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
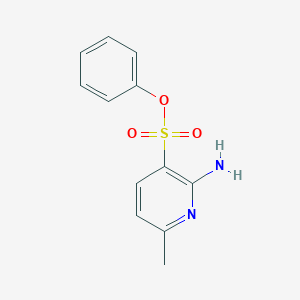
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
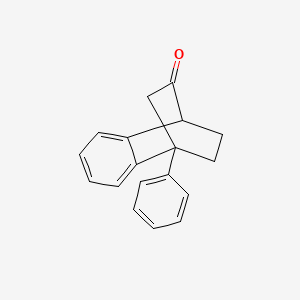
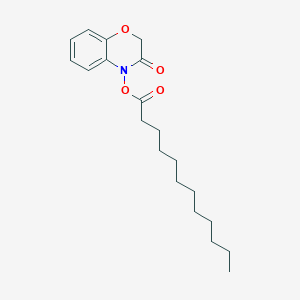
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
